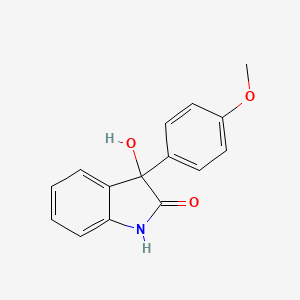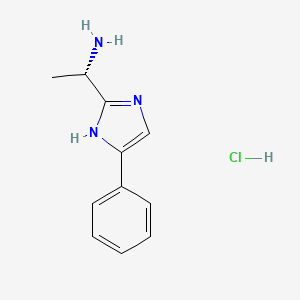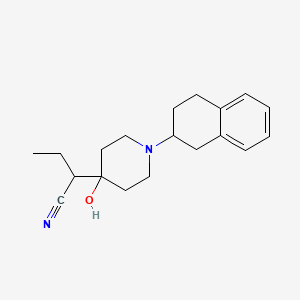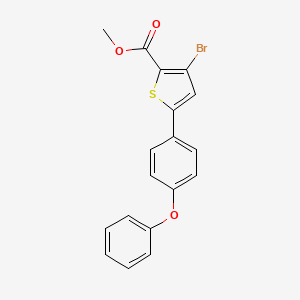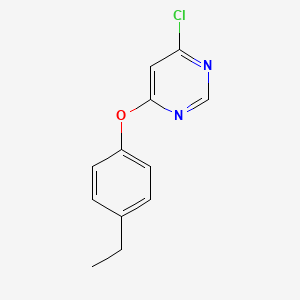
2-Bromo-1-(4-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-(4-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-one is a brominated organic compound featuring a pyrazole ring and an ethanone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(4-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-one typically involves the bromination of 1-(4-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-one. The reaction conditions include the use of brominating agents such as bromine (Br2) in the presence of a suitable solvent like dichloromethane (DCM) at controlled temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and precise temperature control can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids.
Reduction: The bromine atoms can be reduced to form hydrogen bromide (HBr).
Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl (-OH) or amino (-NH2) groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Reagents like sodium hydroxide (NaOH) for hydroxyl substitution or ammonia (NH3) for amino substitution.
Major Products Formed:
Oxidation: 2-Bromo-1-(4-bromo-1-methyl-1H-pyrazol-5-yl)ethanoic acid.
Reduction: 2-Bromo-1-(4-bromo-1-methyl-1H-pyrazol-5-yl)ethanol or 2-Bromo-1-(4-bromo-1-methyl-1H-pyrazol-5-yl)ethylamine.
Substitution: 2-Hydroxy-1-(4-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-one or 2-Amino-1-(4-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-one.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its bromine atoms make it a versatile intermediate for various organic reactions.
Biology: In biological research, 2-Bromo-1-(4-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-one can be used to study enzyme inhibition and receptor binding. Its structural similarity to biologically active compounds makes it a valuable tool in drug discovery.
Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets can lead to the discovery of novel therapeutic agents.
Industry: In the chemical industry, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications.
Mécanisme D'action
The mechanism by which 2-Bromo-1-(4-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-one exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparaison Avec Des Composés Similaires
2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one
2-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl)ethan-1-one
Uniqueness: 2-Bromo-1-(4-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-one is unique due to its dual bromine atoms, which provide additional reactivity compared to similar compounds
Propriétés
Formule moléculaire |
C6H6Br2N2O |
|---|---|
Poids moléculaire |
281.93 g/mol |
Nom IUPAC |
2-bromo-1-(4-bromo-2-methylpyrazol-3-yl)ethanone |
InChI |
InChI=1S/C6H6Br2N2O/c1-10-6(5(11)2-7)4(8)3-9-10/h3H,2H2,1H3 |
Clé InChI |
XLNSATPVHKPHAF-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=C(C=N1)Br)C(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


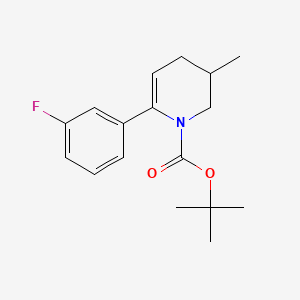
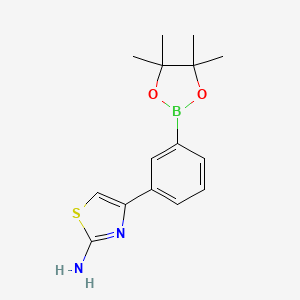
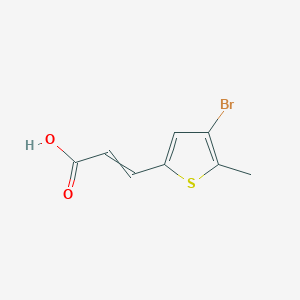
![4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-1-amine](/img/structure/B15365736.png)


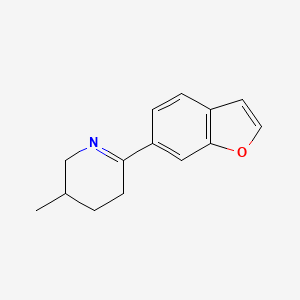
![4-Chloro-n-{3-[(3,5-dimethoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B15365763.png)
